盐酸7-(2H-1,3-苯并二氧杂环-5-基)-1,4-噻氮杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological properties. The first paper describes the synthesis and properties of a benzodiazepine derivative with neurotropic and psychotropic effects, while the second paper focuses on a series of chromen-2-one derivatives with potential atypical antipsychotic activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the benzodiazepine derivative is synthesized from a thiolactam precursor, which is treated with 2-dimethylaminoethyl chloride in the presence of a base in aqueous methanol . The second paper describes the synthesis of chromen-2-one derivatives by refluxing substituted 2-amino benzothiazoles with a chloroethoxy-substituted chromen-2-one in dry pyridine . These methods highlight the importance of halogenated intermediates and the use of a base or acid to promote the formation of the desired products.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed using spectral studies, which likely include NMR, IR, and mass spectrometry. The benzodiazepine derivative has a 1,4-benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered diazepine ring . The chromen-2-one derivatives have a 2H-chromen-2-one core, a structure that includes a benzopyran moiety . These cores are modified with various substituents that influence the pharmacological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including halogenation, etherification, and cyclization. The reactions are carefully controlled to obtain the desired isomers and to minimize by-products. For instance, the benzodiazepine synthesis involves the isomerization of an intermediate, which can occur upon heating, to yield the desired anti-form . The synthesis of the chromen-2-one derivatives involves the reaction of a halogenated intermediate with an amine, which is a common method for forming ether linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of halogen atoms, ether linkages, and aromatic systems can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as the taming and anticonvulsant effects of the benzodiazepine derivative, are indicative of its interaction with biological systems, likely through binding to receptor sites . The chromen-2-one derivatives exhibit dopamine D2 and serotonin 5HT2A receptor antagonist activity, which is associated with atypical antipsychotic effects . The acute toxicity studies and therapeutic index determination are crucial for assessing the safety and efficacy of these compounds as potential therapeutic agents.

科学研究应用

空间效应和合成

- 空间效应对药理作用的影响:探索苯乙胺类致幻剂空间效应的研究发现,取代基的空间排列显着影响药理活性。分子一侧空间位阻最小的化合物表现出 MDA 样作用,突出了分子结构在确定生物学效应中的重要性 (Nichols & Kostuba, 1979) 苯乙胺类致幻剂取代基的空间效应。

药理特性和合成

- 衍生物的合成和评价:一项关于苯二氮卓类及其相关化合物合成和药理特性的研究证明了化学结构和治疗效果之间的复杂关系。研究结果有助于理解化学结构的改变如何改变生物活性 (Matsuo, Taniguchi, & Ueda, 1982) 神经性和精神性药物。四。

抗菌和抗真菌活性

- 具有生物活性的新型衍生物:对苯并噻唑嘧啶衍生物的研究展示了合成具有显着体外抗菌和抗真菌活性的化合物的过程,强调了开发新治疗剂的潜力 (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016) 新型苯并噻唑嘧啶衍生物的合成、抗菌和抗真菌活性。

抗伤害感受和抗炎特性

- 噻唑并嘧啶衍生物的评价:一项关于噻唑并嘧啶衍生物的研究揭示了它们的潜在抗伤害感受和抗炎特性,为进一步探索这些化合物在疼痛和炎症管理中的应用提供了依据 (Selvam, Karthik, Palanirajan, & Ali, 2012) 噻唑并嘧啶衍生物的设计、合成、抗伤害感受和抗炎特性。

作用机制

未来方向

属性

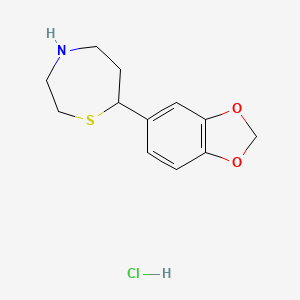

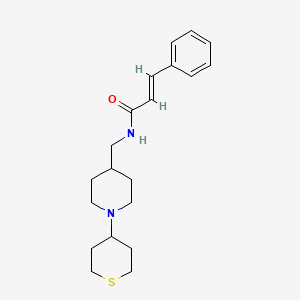

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-1,4-thiazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S.ClH/c1-2-10-11(15-8-14-10)7-9(1)12-3-4-13-5-6-16-12;/h1-2,7,12-13H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBTUSJRHYVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC3=C(C=C2)OCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)